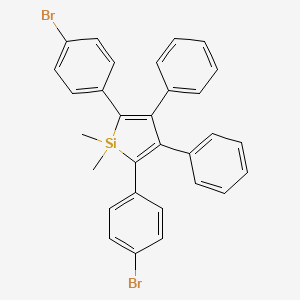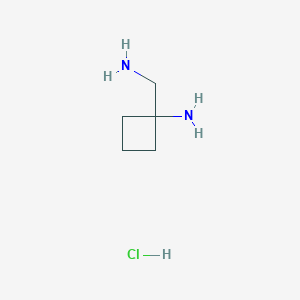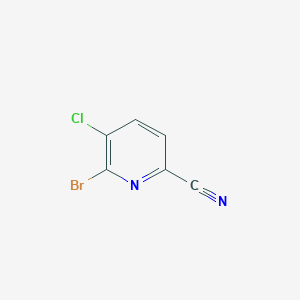
6-溴-5-氯吡啶甲腈
描述
6-Bromo-5-chloropicolinonitrile is an organic compound with the molecular weight of 217.45 . It belongs to the class of pyridine derivatives, which are widely used in medicinal chemistry, agrochemistry, and material science.
Molecular Structure Analysis
The IUPAC name for this compound is 6-bromo-5-chloro-2-pyridinecarbonitrile . The InChI code is 1S/C6H2BrClN2/c7-6-5(8)2-1-4(3-9)10-6/h1-2H .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . .科学研究应用
核酸相关化合物合成: Francom 和 Robins (2003) 的一项研究讨论了核苷的合成,包括 6-氯嘌呤和 6-溴类似物,它们在核酸化学中至关重要 (Francom & Robins, 2003).
天然和半合成化合物: Hu 等人 (2002) 的研究重点是从牙买加海绵 Smenospongia aurea 中分离天然和半合成化合物,包括 6-溴阿普利西诺普辛,显示出抗疟疾和抗分枝杆菌活性 (Hu et al., 2002).
分子组成和配体-蛋白质相互作用: Arulaabaranam 等人 (2021) 的一项研究对 5-溴-3-硝基吡啶-2-甲腈进行了计算,分析了其分子结构和潜在的生物学应用 (Arulaabaranam et al., 2021).
抗病毒和细胞毒性活性: Dinakaran 等人 (2003) 的研究重点是合成 6-溴-2,3-二取代-4(3H)-喹唑啉酮及其潜在的抗病毒活性和细胞毒性 (Dinakaran et al., 2003).
电催化合成: Gennaro 等人 (2004) 的一项研究探讨了 6-氨基烟酸的电催化合成,涉及还原 2-氨基-5-溴和 2-氨基-5-氯吡啶 (Gennaro et al., 2004).
卤素诱导环化: Maruyama 等人 (1986) 讨论了 5-取代 6, 2'-O-环胞苷的卤素诱导环化,涉及 5-溴和 5-氯类似物 (Maruyama et al., 1986).
苯腈除草剂的微生物降解: Holtze 等人 (2008) 对溴苯腈等苯腈除草剂的微生物降解进行了综述,重点介绍了其环境影响和降解途径 (Holtze et al., 2008).
安全和危害
作用机制
Target of Action
Similar compounds have been used as substrates in negishi coupling reactions .
Mode of Action
It’s known that similar compounds can participate in Negishi coupling reactions, which involve the formation of a carbon-carbon bond between an organic halide and an organozinc compound in the presence of a palladium catalyst .
生化分析
Biochemical Properties
6-Bromo-5-chloropicolinonitrile plays a significant role in biochemical reactions, particularly as an intermediate in the synthesis of pharmaceuticals and other bioactive compounds. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes by binding to their active sites, thereby altering their activity. This interaction can lead to changes in the biochemical pathways in which these enzymes are involved .
Cellular Effects
The effects of 6-Bromo-5-chloropicolinonitrile on cells are diverse and depend on the cell type and concentration used. In some cell types, it has been shown to influence cell signaling pathways, leading to altered gene expression and cellular metabolism. For example, 6-Bromo-5-chloropicolinonitrile can modulate the activity of transcription factors, resulting in changes in the expression of genes involved in cell growth and differentiation . Additionally, it can affect cellular metabolism by interacting with metabolic enzymes, leading to changes in the levels of various metabolites.
Molecular Mechanism
At the molecular level, 6-Bromo-5-chloropicolinonitrile exerts its effects through several mechanisms. One primary mechanism is the inhibition of enzyme activity by binding to the enzyme’s active site. This binding can prevent the enzyme from interacting with its natural substrate, thereby inhibiting its activity. Additionally, 6-Bromo-5-chloropicolinonitrile can interact with DNA and RNA, leading to changes in gene expression. These interactions can result in the activation or repression of specific genes, depending on the context .
Dosage Effects in Animal Models
The effects of 6-Bromo-5-chloropicolinonitrile vary with different dosages in animal models. At low doses, it may have minimal effects, while higher doses can lead to significant biochemical and physiological changes. For example, high doses of 6-Bromo-5-chloropicolinonitrile have been associated with toxic effects, including liver and kidney damage in animal models. These effects highlight the importance of careful dosage control in experimental settings .
Metabolic Pathways
6-Bromo-5-chloropicolinonitrile is involved in several metabolic pathways. It can be metabolized by enzymes such as cytochrome P450, leading to the formation of various metabolites. These metabolites can further interact with other biochemical pathways, affecting metabolic flux and the levels of different metabolites. Understanding these pathways is crucial for elucidating the compound’s overall impact on cellular metabolism.
Transport and Distribution
Within cells and tissues, 6-Bromo-5-chloropicolinonitrile is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes and within cellular compartments. These interactions can influence the localization and accumulation of 6-Bromo-5-chloropicolinonitrile, affecting its biochemical activity and cellular effects .
Subcellular Localization
The subcellular localization of 6-Bromo-5-chloropicolinonitrile is an important factor in its activity and function. It can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, 6-Bromo-5-chloropicolinonitrile may accumulate in the nucleus, where it can interact with DNA and influence gene expression. Alternatively, it may localize to the mitochondria, affecting cellular energy metabolism .
属性
IUPAC Name |
6-bromo-5-chloropyridine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrClN2/c7-6-5(8)2-1-4(3-9)10-6/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMBIJVCYMWYFHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1C#N)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.45 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




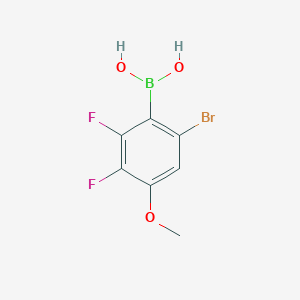
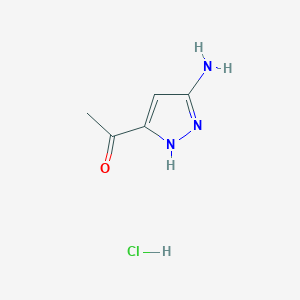
![(8R,8AR)-8-(benzylamino)tetrahydro-1H-oxazolo[3,4-a]pyridin-3(5H)-one](/img/structure/B1381342.png)
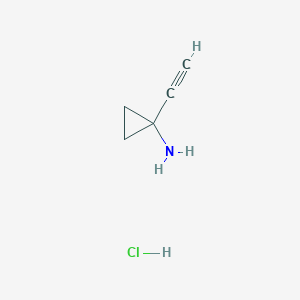
![3-(2-aminoethyl)-7-methylpyrimido[4,5-d]pyrimidin-4(3H)-one](/img/structure/B1381344.png)
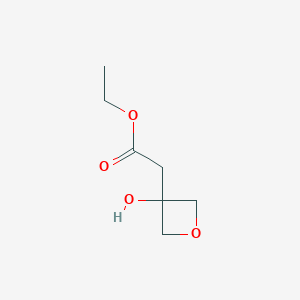


![N'-{3-[5-(2-Aminopyrimidin-4-Yl)-2-Tert-Butyl-1,3-Thiazol-4-Yl]-2-Fluorophenyl}-N-Ethyl-N-Methylsulfuric Diamide](/img/structure/B1381349.png)
methanone](/img/structure/B1381354.png)
